O-Desmethyl Venlafaxine Cyclic Impurity-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

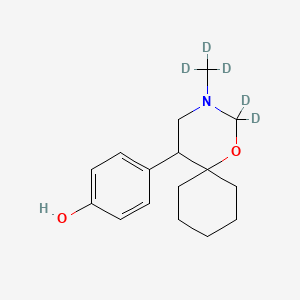

O-Desmethyl Venlafaxine Cyclic Impurity-d5 is a labeled analogue of O-Desmethyl Venlafaxine Cyclic Impurity, which is an impurity of Desvenlafaxine. Desvenlafaxine is a medication used to treat depression. The compound is characterized by its molecular formula C16H18D5NO2 and a molecular weight of 266.39. It is used in various scientific research applications, particularly in the study of metabolic pathways and chemical identification.

Preparation Methods

The synthesis of O-Desmethyl Venlafaxine Cyclic Impurity-d5 involves the incorporation of deuterium atoms into the structure of O-Desmethyl Venlafaxine Cyclic Impurity. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure the incorporation of deuterium at specific positions within the molecule. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.

Chemical Reactions Analysis

O-Desmethyl Venlafaxine Cyclic Impurity-d5 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

O-Desmethyl Venlafaxine Cyclic Impurity-d5 is widely used in scientific research, including:

Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: The compound is used in metabolic research to study metabolic pathways in vivo.

Medicine: It serves as a reference standard in the development and testing of pharmaceuticals, particularly in the study of Desvenlafaxine and its impurities.

Industry: The compound is used in the production of high-quality reference standards for pharmaceutical testing

Mechanism of Action

The mechanism of action of O-Desmethyl Venlafaxine Cyclic Impurity-d5 is related to its role as an impurity of Desvenlafaxine. Desvenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain and improving mood. The labeled analogue, this compound, is used to study the metabolic pathways and pharmacokinetics of Desvenlafaxine, providing insights into its mechanism of action.

Comparison with Similar Compounds

O-Desmethyl Venlafaxine Cyclic Impurity-d5 can be compared with other similar compounds, such as:

O-Desmethyl Venlafaxine Cyclic Impurity: The unlabeled version of the compound, used for similar research purposes.

Desvenlafaxine: The parent compound, used as an antidepressant medication.

D,L-O-Desmethyl Venlafaxine-d10: Another labeled analogue used in metabolic research

The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and chemical reactions.

Biological Activity

O-Desmethyl Venlafaxine Cyclic Impurity-d5, a cyclic impurity of O-desmethyl venlafaxine (ODV), is a compound of interest due to its potential biological activity and implications in pharmacology. Understanding its biological properties is crucial for assessing its safety and efficacy, particularly in the context of venlafaxine, an antidepressant used to treat major depressive disorder and anxiety disorders.

- Molecular Formula : C₁₆H₂₃NO₂

- Molecular Weight : 261.36 g/mol

- CAS Number : 1346601-55-5

- Synonyms : 4-(3-methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol

Pharmacokinetics

ODV is the primary active metabolite of venlafaxine, formed through first-pass metabolism primarily by cytochrome P450 enzymes (CYP2D6 and CYP2C19) in the liver and intestine. The pharmacokinetic profile of ODV indicates:

- Bioavailability : Approximately 12.6% for regular-release formulations and 45% for extended-release formulations .

- Half-life : Ranges from 10 to 19 hours, allowing for sustained therapeutic effects with appropriate dosing .

ODV exhibits antidepressant properties primarily through the inhibition of norepinephrine and serotonin reuptake, similar to its parent compound venlafaxine. This dual action enhances neurotransmitter availability in the synaptic cleft, contributing to its efficacy in treating depression and anxiety .

Comparative Efficacy

A study comparing the pharmacokinetics of venlafaxine and ODV demonstrated that both compounds have similar absorption profiles, with minimal protein binding (27% for venlafaxine and 30% for ODV) indicating low interaction potential with other highly protein-bound drugs .

Safety Profile

Clinical studies have shown that both venlafaxine and ODV are generally well tolerated. Adverse effects are typically mild, including nausea, headache, and gastrointestinal disturbances. Notably, sustained-release formulations have been associated with lower incidences of these side effects compared to immediate-release forms .

Case Studies

- Breastfeeding Study : A study involving breastfeeding women taking venlafaxine revealed that ODV was detectable in breast milk, with a mean milk-to-plasma ratio (M/P) of approximately 2.7. Infant exposure was estimated at about 3.2% of the maternal dose, suggesting that while some transfer occurs, it remains within safe limits for healthy infants .

- Environmental Impact Study : Research on the occurrence of antidepressants in aquatic systems highlighted the environmental persistence of venlafaxine and its metabolites, including ODV. This raises concerns about ecological impacts, particularly on fish populations exposed to effluent from wastewater treatment plants .

Data Summary Table

| Parameter | Venlafaxine | O-Desmethyl Venlafaxine |

|---|---|---|

| Bioavailability | 45% (extended-release) | 12.6% (regular-release) |

| Half-life | 2–13 hours | 10–19 hours |

| Protein Binding | 27% | 30% |

| M/P Ratio | - | 2.7 |

| Infant Exposure | - | 3.2% |

Properties

IUPAC Name |

4-[2,2-dideuterio-3-(trideuteriomethyl)-1-oxa-3-azaspiro[5.5]undecan-5-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-17-11-15(13-5-7-14(18)8-6-13)16(19-12-17)9-3-2-4-10-16/h5-8,15,18H,2-4,9-12H2,1H3/i1D3,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFIYOVTHWDOQK-JQKGTWBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(N(CC(C2(O1)CCCCC2)C3=CC=C(C=C3)O)C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.